Propylene glycol monostearate

Descripción general

Descripción

Propylene Glycol Monostearate is a lipophilic emulsifier that is a propylene glycol ester . It is used as a dispersing aid in nondairy creamers; as a crystal stabilizer in cake shortenings and whipped toppings; and as an aeration increaser in cake batters, icings, and toppings . It is also used in oils and shortenings .

Synthesis Analysis

Under microwave irradiation, propylene glycol esters of fatty acids were synthesized by the reaction of different fatty acids with propylene glycol . The effects of different catalysts, catalyst dosage, microwave power, irradiation time, and molar ratio of alcohol to acid on the reaction were discussed .Molecular Structure Analysis

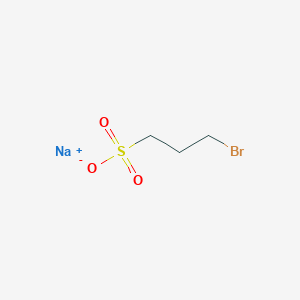

Propylene Glycol Monostearate is a mixture of the propylene glycol mono- and di-esters of stearic and palmitic acids. It contains not less than 90.0 percent of monoesters of saturated fatty acids, chiefly propylene glycol monostearate (C 21 H 42 O 3) and propylene glycol monopalmitate (C 19 H 38 O 3) .Chemical Reactions Analysis

Based on FCC V (Food Chemicals Codex), a chemical method was established for accurately determining the total monoester content of propylene glycol monostearate according to the hydroxyl value, the hydroxyl equivalent factor of free propylene glycol, and the average relative molecular weight of the monoester .Physical And Chemical Properties Analysis

Propylene glycol monostearate has a bland odor and taste. It is not a single chemical entity, but is a mixture of propylene glycol mono- and diesters of stearic and palmitic acids .Aplicaciones Científicas De Investigación

Ice Cream and Frozen Solutions : PGMS is effective in reducing ice crystal sizes in ice cream and frozen sucrose solutions, as demonstrated by its ability to inhibit ice recrystallization. It also shows limited emulsifier properties by promoting smaller fat globule size distributions and enhancing partial coalescence in the mix and ice cream (Aleong, Frochot, & Goff, 2008).

Cosmetic Products : In cosmetic products, Propylene Glycol Stearates (PGS), which include PGMS, are used as ingredients. They have been found to be metabolically active and exhibit low toxicity with no significant skin irritation or sensitization at certain concentrations (Liebert, 1983).

Enzymatic Synthesis : PGMS can be synthesized enzymatically to overcome problems associated with chemical processes. Factors like acyl donors, organic solvents, temperature, water content, pH, and reaction time affect the yield of PGMS (Shaw & Lo, 1994).

Crystal Properties : Research has been done on the crystal properties of stearate esters of racemic and L(+) propylene glycol, including PGMS, showing different polymorphic modifications (Stauffer, 1967).

Propylene Glycol Monoester Polymorphism : Studies have clarified the polymorphism of propylene glycol monoesters, including PGMS, providing insights into their stability and melting behavior (Lutton, Stewart, & Martin, 1972).

Phase Behavior of Isomeric Propylene Glycol Monoesters : Investigations have been conducted into the phase behavior of primary and secondary propylene glycol monoesters, including PGMS, revealing their complex behavior and polymorphism (Martin & Lutton, 1965).

Interfacial Properties : The interfacial properties of propylene glycol monoesters, like PGMS, have been examined, showing their surface activity and interaction in the interfacial phase (Stauffer, 1968).

Optimized Enzymatic Synthesis for Food Industry : PGMS has been synthesized using immobilized lipase for applications in the food industry, with factors like reaction time, temperature, enzyme amount, and substrate molar ratio affecting the synthesis (Shaw, Wu, & Shieh, 2003).

Food Emulsifiers : Propylene glycol monoesters, including PGMS, have been shown to be effective in food emulsification and in the preparation of low-calorie foods (Kuhrt & Broxholm, 1963).

Reactions in Food Flavorings : PGMS, as a derivative of propylene glycol, can react with components of food flavorings under specific conditions, influencing the sensory quality of stored food flavorings (Elmore, Dodson, & Mottram, 2014).

Dermatological Effects : Propylene glycol, including its derivatives like PGMS, can cause primary irritant skin reactions and allergic sensitization when used in topical preparations (Catanzaro & Smith, 1991).

Ocular and Respiratory Effects : Exposure to propylene glycol mist, which may include PGMS, can cause acute ocular and upper airway irritation (Wieslander, Norbäck, & Lindgren, 2001).

Applications in Various Industries : The propylene glycol family, including PGMS, is used in a wide range of applications such as food additives, pharmaceutical preparations, cosmetics, and deicing agents, due to its low toxicity and desirable properties (Martin & Murphy, 2000).

In Vivo Hydrolysis and Absorption : Studies on propylene glycol distearate, related to PGMS, have shown its hydrolysis and absorption in the gastrointestinal tract, forming PGMS and other products (Long, Zeitlin, & Thiessen, 1958).

Liquid-Liquid Equilibrium Data : Research on the liquid-liquid equilibrium data for the system involving propylene glycol and water has implications for the recovery and application of PGMS in industrial processes (Chavez, Shazad, Schuur, & Haan, 2012).

Environmental Impact on Wildlife : Propylene glycol, and by extension PGMS, has been found in the plasma of free-ranging green sea turtles, raising questions about environmental contamination and its impact on wildlife (Niemuth, Harms, Macdonald, & Stoskopf, 2018).

Toxicity and Safety : The safety and toxicity of propylene glycol, including its derivatives like PGMS, have been investigated, highlighting the importance of dose limitations and monitoring for adverse effects (Zar, Graeber, & Perazella, 2007).

Dynamics by Neutron Scattering : The dynamics of propylene glycol and its derivatives, such as PGMS, have been studied using neutron scattering techniques, providing insights into their molecular behavior (Swenson, Köper, & Telling, 2002).

Mecanismo De Acción

The specific crystalline properties of distilled propylene glycol monostearate (PGMS) and its ability to stabilize the meta-stable α-crystal form of distilled monoglycerides are beneficial in many aerated products, such as non-dairy desserts, whipping creams, powdered toppings, and cake emulsifiers .

Safety and Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Direcciones Futuras

The use of propylene glycol esters of fatty acids in foods, as with all other food emulsifiers, is controlled by health authorities . Outside the food industry, PGMS is found in many cosmetic applications, including creams and lotions . Challenges affecting the Propylene Glycol Monostearate (PGMS) market include competition, regulatory hurdles, and economic factors .

Propiedades

IUPAC Name |

2-hydroxypropyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(23)24-19-20(2)22/h20,22H,3-19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKOKUHFZNIUSLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30872292 | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, white beads or flakes with a faint fatty odour | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water, soluble in alcohol (in ethanol) | |

| Record name | Propylene glycol stearate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Product Name |

Propylene glycol monostearate | |

CAS RN |

142-75-6, 1323-39-3, 8028-46-4 | |

| Record name | 2-Hydroxypropyl octadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylene glycol 1-stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000142756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene glycol monostearate [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001323393 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecanoic acid, 2-hydroxypropyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propylene glycol 1-monostearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30872292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stearic acid, monoester with propane-1,2-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.959 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-hydroxypropyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Octadecanoic acid, monoester with 1,2-propanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYLENE GLYCOL 1-STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/32I3MRN561 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

50 °C | |

| Record name | Propylene glycol stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)